7-Hydroxybenzo(a)pyrene
CAS No.: 37994-82-4
Cat. No.: VC21329052
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 37994-82-4 |
---|---|
Molecular Formula | C20H12O |
Molecular Weight | 268.3 g/mol |
IUPAC Name | benzo[a]pyren-7-ol |
Standard InChI | InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H |
Standard InChI Key | CNQAYISXCZTDQX-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2 |
Chemical Identity and Properties
Basic Information
7-Hydroxybenzo(a)pyrene is an ortho- and peri-fused polycyclic arene characterized by the addition of a hydroxyl group to the benzo(a)pyrene structure. It is classified as an aromatic metabolite with important biological implications.
Property | Value |
---|---|
Chemical Name | 7-Hydroxybenzo(a)pyrene |
CAS Number | 37994-82-4 |
Molecular Formula | C₂₀H₁₂O |
Molecular Weight | 268.31 g/mol |
Synonyms | Benzo[a]pyren-7-ol; Benzopyrene Related Compound 4; Naphthoic Acid Impurity 103; 7-hydroxybenzo |
Physical and Chemical Characteristics
The compound exhibits specific physicochemical properties that influence its behavior in biological systems and environmental matrices.
Property | Value |
---|---|
Physical Form | Solid |
Color | Yellow plates (from C₆H₆/petroleum ether) |
Melting Point | 218.5°C |
Boiling Point | 371.47°C (rough estimate) |
Density | 1.0921 g/cm³ (rough estimate) |
Refractive Index | 1.6220 (estimate) |
pKa | 9.40±0.30 (Predicted) |
Solubility | Slightly soluble in dichloromethane and DMSO |
Storage Conditions | Refrigeration recommended |
Biological Role and Metabolic Significance
Relationship to Benzo(a)pyrene
7-Hydroxybenzo(a)pyrene is primarily recognized as a metabolite of benzo(a)pyrene (BaP), which is a carcinogenic component of tobacco smoke implicated in lung cancer development . The hydroxylation at the 7-position represents one of several metabolic pathways through which benzo(a)pyrene undergoes biotransformation in biological systems.
Metabolic Pathways
The metabolism of benzo(a)pyrene involves two major activation pathways: one leading to radical cations and the other to diol epoxides. These metabolic transformations are crucial in understanding the carcinogenic mechanisms of BaP, as they can lead to DNA adduct formation and subsequent mutagenesis .
7-Hydroxybenzo(a)pyrene emerges from the cytochrome P450-mediated oxidation of benzo(a)pyrene, representing an important intermediate in its metabolic processing. This hydroxylated metabolite has been studied for its potential role in modulating the toxicity and carcinogenicity of the parent compound .
Research Findings on Biological Activity
Inhibitory Effects on DNA Binding
Extensive research has revealed that 7-Hydroxybenzo(a)pyrene exhibits significant inhibitory effects on benzo(a)pyrene metabolism and DNA interactions. Studies have demonstrated that 7-Hydroxybenzo(a)pyrene inhibits both total BP-DNA binding and stable DNA adduct formation in a concentration-dependent manner .
7-OHBP:BP Ratio | DNA Binding Inhibition (%) | DNA Adduct Inhibition (%) |
---|---|---|
0.1:1.0 | 25% | 23% |
0.5:1.0 | ~48%* | ~54%* |
1.0:1.0 | 72% | 85% |
*Interpolated values based on reported range
These findings suggest that 7-Hydroxybenzo(a)pyrene may play a protective role by reducing the genotoxic potential of benzo(a)pyrene in biological systems .
Effects on Depurination Adducts
Research has shown particularly pronounced effects of 7-Hydroxybenzo(a)pyrene on the formation of depurination adducts of benzo(a)pyrene. At a BP:7-OHBP molar ratio of 1:0.25, formation of depurination adducts was inhibited by 67% to 100%. Furthermore, at a molar ratio of 1:0.5, no depurination adducts were detected at all .
Mechanism of Inhibition
Despite early hypotheses that 7-Hydroxybenzo(a)pyrene might selectively inhibit the diol epoxide pathway of benzo(a)pyrene metabolism, research has indicated that it functions as a broad-spectrum inhibitor. Experimental data suggests that 7-Hydroxybenzo(a)pyrene acts as a potent inhibitor of total DNA adduct formation rather than selectively targeting specific metabolic pathways .
Hazard Statement | Description |
---|---|
H317 | May cause an allergic skin reaction |
H341 | Suspected of causing genetic defects |
H351 | Suspected of causing cancer |
H361 | Suspected of damaging fertility or the unborn child |
H410 | Very toxic to aquatic life with long lasting effects |
These hazard statements reflect the potential genotoxic, carcinogenic, and reproductive toxicity concerns associated with this compound .
Research Applications
Use as a Biochemical Tool
7-Hydroxybenzo(a)pyrene serves as an important biochemical tool in research investigating polycyclic aromatic hydrocarbon metabolism. Its ability to inhibit DNA adduct formation makes it valuable for studies examining mechanisms of carcinogenesis and potential protective strategies against benzo(a)pyrene toxicity .
Environmental and Toxicological Research
As a metabolite of benzo(a)pyrene, 7-Hydroxybenzo(a)pyrene is relevant in environmental toxicology studies, particularly those focusing on tobacco smoke components and their health impacts. It serves as a biomarker for benzo(a)pyrene exposure and metabolism in various biological and environmental monitoring applications .
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